1-M-Tolyl-pentan-1-one
Overview
Description
It is commonly used in the food and cosmetic industries as a flavoring agent and fragrance, respectively. This compound is characterized by its aromatic structure, which includes a tolyl group attached to a pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-M-Tolyl-pentan-1-one can be synthesized through various methods. One common synthetic route involves the reaction of butane, lithium derivative, and 3-methylbenzoyl chloride . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the Friedel-Crafts acylation of toluene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-M-Tolyl-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol, 1-(4-methylphenyl)-1-pentanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 4-methylbenzoic acid.
Reduction: 1-(4-methylphenyl)-1-pentanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-M-Tolyl-pentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: Beyond its use as a flavoring agent and fragrance, this compound is also used in the production of polymers and resins.
Mechanism of Action
1-M-Tolyl-pentan-1-one can be compared with other similar compounds such as:
1-Phenyl-1-pentanone: Similar structure but lacks the methyl group on the aromatic ring.
1-(4-Methoxyphenyl)-1-pentanone: Contains a methoxy group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
1-(4-Chlorophenyl)-1-pentanone: Contains a chlorine atom, which can enhance its electrophilic substitution reactions.
Uniqueness: The presence of the methyl group in this compound makes it unique in terms of its reactivity and applications. This methyl group can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical reactivity in various reactions.
Comparison with Similar Compounds
- 1-Phenyl-1-pentanone
- 1-(4-Methoxyphenyl)-1-pentanone
- 1-(4-Chlorophenyl)-1-pentanone
Properties
IUPAC Name |
1-(3-methylphenyl)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUFXWULBFRPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496400 | |
Record name | 1-(3-Methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20359-57-3 | |
Record name | 1-(3-Methylphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20359-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methylphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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